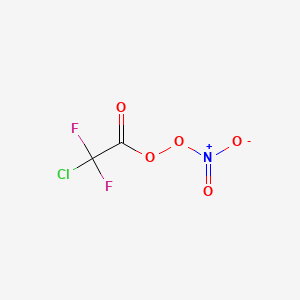
Peroxide, chlorodifluoroacetyl nitro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, chlorodifluoroacetyl nitro is a chemical compound known for its unique reactivity and applications in various fields. It is characterized by the presence of both peroxide and nitro functional groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of peroxide, chlorodifluoroacetyl nitro typically involves the reaction of chlorodifluoroacetic anhydride with appropriate reagents under controlled conditions. One common method includes generating the compound in situ from chlorodifluoroacetic anhydride, which is then used in various chlorodifluoromethylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Peroxide, chlorodifluoroacetyl nitro undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The nitro group can be reduced to form amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include copper (II) catalysts and pyridine additives, which facilitate the chlorodifluoromethylation of alkenes . Major products formed from these reactions include various chlorodifluoromethylated compounds.
Aplicaciones Científicas De Investigación
Peroxide, chlorodifluoroacetyl nitro has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in fluorine chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of peroxide, chlorodifluoroacetyl nitro involves its ability to act as both an oxidizing and reducing agent. The peroxide group can donate oxygen to various substrates, while the nitro group can accept electrons, leading to the formation of different products. These reactions often involve complex molecular pathways and interactions with specific molecular targets.
Comparación Con Compuestos Similares
Peroxide, chlorodifluoroacetyl nitro can be compared to other nitro and peroxide compounds:
Nitro Compounds: Similar to other nitro compounds, it can undergo reduction to form amines.
Peroxide Compounds: Like other peroxides, it can participate in oxidation reactions.
Some similar compounds include nitromethane, nitrobenzene, and hydrogen peroxide . The unique combination of both peroxide and nitro groups in this compound makes it distinct and valuable for specific applications.
Propiedades
Número CAS |
157043-72-6 |
|---|---|
Fórmula molecular |
C2ClF2NO5 |
Peso molecular |
191.47 g/mol |
Nombre IUPAC |
nitro 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C2ClF2NO5/c3-2(4,5)1(7)10-11-6(8)9 |
Clave InChI |
QOIJNUMOQUWVKB-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)Cl)OO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


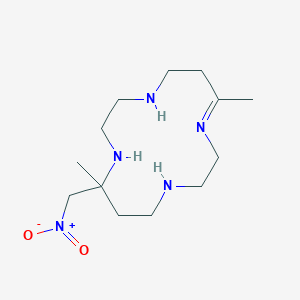
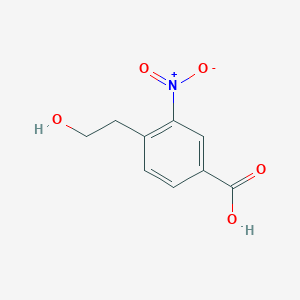
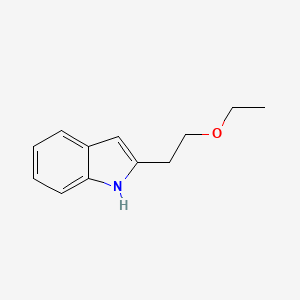
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)

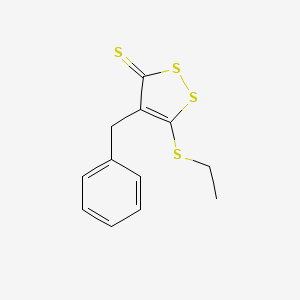
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

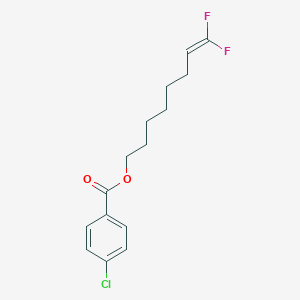
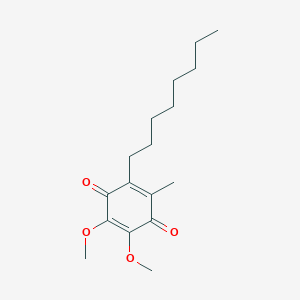
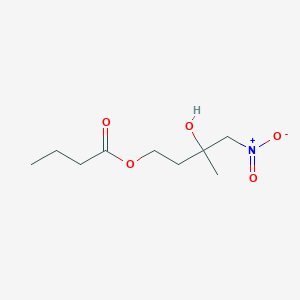
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

